反応性ブラック 5

説明

Synthesis Analysis

The synthesis of RB5 involves diazotisation reactions, typically starting from sulfonated aniline derivatives. One synthesis method includes diazotisation of 4-(2-sulfatoethylsulfonyl)aniline, followed by a mix-coupling reaction with the condensate of J-acid and cyanuric chloride along with an azo component prepared from the same aniline derivative (Guo-guang, 2003). This process allows for the production of RB5 with controlled shade and application properties by adjusting the reaction conditions and coupler ratios.

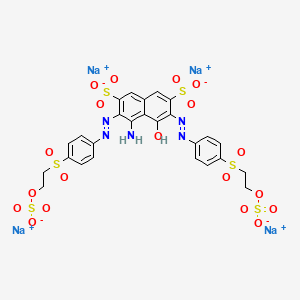

Molecular Structure Analysis

The molecular structure of RB5 is characterized by its azo groups (-N=N-), which are responsible for the dye's color. The structure also includes sulfonate groups that increase its solubility in water and affinity for textile fibers. The complexity of its structure, including chromophore groups and possible substituents like naphthalene and benzene rings, contributes to its stability and colorfastness properties.

Chemical Reactions and Properties

RB5 undergoes various chemical reactions, particularly during its degradation processes. Fenton's oxidation process and photocatalytic degradation are common methods for RB5 removal from wastewater, involving radical reactions that break down the azo bonds and reduce the dye to less harmful substances (Meriç et al., 2004); (Song et al., 2007). These reactions typically involve the cleavage of azo bonds and the removal of sulfonic groups, leading to a decrease in color intensity and toxicity.

科学的研究の応用

光触媒脱色

RB5は、染料の光触媒脱色に焦点を当てた研究で使用されてきました {svg_1}。このような研究の1つでは、グラフェン量子ドット(GQDs)がゾルゲル法によって窒素ドープTiO2に固定されました。 GQDsの導入により、TiO2の光吸収がUVから可視領域に効果的に拡張されました {svg_2}。 この研究は、TiO2の光触媒効率を向上させるために、グラフェン量子ドットのような非金属、豊富で無害な材料を使用する基礎を提供します {svg_3}.

毒性評価

RB5は、毒性評価で使用されてきました {svg_4}。 1つの研究では、UV/TiO2ベースの分解システムを使用して、RB5染料の毒性と分解プロファイルを評価しました {svg_5}。 MTTアッセイとアルテミア・サリナを用いた急性毒性試験によって、未処理および分解された染料サンプルの毒性プロファイルを3種類のヒト細胞株を使用してモニタリングしました {svg_6}.

分解プロファイル研究

RB5は、染料の分解プロファイルを理解するための研究で使用されてきました {svg_7}。 そのような研究の1つでは、フーリエ変換赤外分光法(FT-IR)、薄層クロマトグラフィー(TLC)、高速液体クロマトグラフィー(HPLC)、および超高性能液体クロマトグラフィー質量分析法(UPLC-MS)技術を使用して、RB5の分解レベルを評価しました {svg_8}.

光反応器パラメータの最適化

RB5は、合成グレーウォーター排水中のRB5染料の光触媒分解の最適化研究で使用されてきました {svg_9}。 これらの研究は、さまざまな光反応器パラメータが分解速度論に与える影響を理解することを目的としています {svg_10}.

環境への応用

合成されたナノ複合材料のRB5に対する優れた光触媒脱色は、TiO2格子中のGQDsの存在に起因し、優れた電子伝達体および光増感剤として機能しました {svg_11}。 これは、環境への応用のための新しい可能性を開きます {svg_12}.

排水処理

RB5は、特に繊維産業からの排水処理に関連する研究で頻繁に使用されます {svg_13}。 染料は、さまざまな処理方法の有効性をテストするためのモデル汚染物質として使用されます {svg_14}.

作用機序

- Laccase enzymes, such as those found in the fungus Ganoderma lucidum, catalyze the breakdown of RB5 by forming covalent bonds with the dye molecules .

- In electrochemical degradation, novel Sb-doped SnO2 ceramic electrodes are used. These electrodes facilitate RB5 oxidation via direct or indirect pathways:

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Reactive Black 5 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

Future research on Reactive Black 5 could focus on developing more efficient and cost-effective methods for its synthesis and degradation. For instance, one study suggested using nonmetal, abundant, and benign materials like graphene quantum dots to enhance the TiO2 photocatalytic efficiency . Another study suggested using Azolla filiculoides biomass as a cheap and excellent agent for the abatement of Reactive Black 5 dye concentration in wastewater with acidic pH .

生化学分析

Biochemical Properties

Reactive Black 5 can be biodegraded by the laccase enzyme in Ganoderma lucidum . The interactions between Reactive Black 5 and human serum albumin (HSA) are stabilized by hydrogen bonds and van der Waals interactions .

Cellular Effects

The toxicological profile of Reactive Black 5 has been evaluated using various types of human cell lines . The dye’s toxicity is due to its ability to interfere with cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Reactive Black 5 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding energy of Reactive Black 5 to HSA was found to be -27.94 kJ/mol .

Temporal Effects in Laboratory Settings

In laboratory settings, Reactive Black 5 shows changes in its effects over time. More than 98% removal of Reactive Black 5 was achieved within 38 hours using a bacterial isolate . The biodegradation process followed first-order kinetics .

Dosage Effects in Animal Models

The effects of Reactive Black 5 at different dosages in animal models have not been extensively studied. Given its toxicity, it is likely that high doses could have adverse effects .

Metabolic Pathways

Reactive Black 5 is involved in metabolic pathways that interact with enzymes or cofactors . The degradation of Reactive Black 5 leads to the formation of 3,6,8-trihydroxynaphthalene and phthalic acid .

Transport and Distribution

The transport and distribution of Reactive Black 5 within cells and tissues have not been extensively studied. Given its molecular properties, it is likely that it interacts with transporters or binding proteins .

Subcellular Localization

The subcellular localization of Reactive Black 5 and its effects on activity or function have not been extensively studied. Given its molecular properties, it is likely that it is directed to specific compartments or organelles .

特性

IUPAC Name |

tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O19S6.4Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;;;;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIYIRIMGZMCPC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5Na4O19S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027787 | |

| Record name | C.I. reactive black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

991.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

17095-24-8, 12225-25-1 | |

| Record name | Remazol Black B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017095248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. reactive black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE BLACK 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0HDY58362 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

ANone: Reactive Black 5 has the molecular formula C26H21N5Na4O19S6 and a molecular weight of 991.82 g/mol.

A: Researchers commonly employ UV-Vis spectrophotometry to monitor the decolorization of Reactive Black 5. The absorbance of the dye solution at its maximum wavelength (λmax) is measured before and after treatment. [] FTIR spectroscopy is also used to analyze the dye's structure and identify degradation products. [] Other techniques, like LC-MS, can further characterize the degradation process and identify intermediates. [, ]

A: The hydrolytic stability of Reactive Black 5 is influenced by pH and temperature. [] While Reactive Black 5 can be degraded under both acidic and alkaline conditions, some studies suggest that acidic conditions might be more favorable for its degradation via specific methods like electrochemical oxidation. []

A: Various catalysts have been studied to enhance the degradation of Reactive Black 5. For instance, LaFeO3 perovskite catalysts have shown promising results in Fenton-like oxidation of the dye. [] Similarly, TiO2 and ZnO are effective photocatalysts for Reactive Black 5 removal under UV irradiation. []

A: Reactive Black 5 is a common textile industry pollutant. Its release into water bodies can lead to reduced light penetration, affecting aquatic life. Additionally, some of its degradation byproducts can be toxic. [, ]

A: Several studies demonstrate the effectiveness of various biological methods in removing Reactive Black 5 from wastewater. Fungi like Penicillium citrinum [], Bjerkandera adusta [], and Trametes versicolor [] have shown promising results in bioremoval studies. Similarly, bacterial strains like Aeromonas punctata [, ], Saccharomyces cerevisiae [], and Pseudomonas sp. [] have demonstrated high degradation rates for Reactive Black 5.

A: Yes, researchers have successfully utilized agricultural by-products, like apple and carrot pomaces, as cost-effective carbon sources for microbial growth in the bioremoval of Reactive Black 5. [] Other materials, such as oil palm empty fruit bunch, have also been explored as potential low-cost biosorbents. []

A: Adsorption is a key process in the removal of Reactive Black 5 from wastewater. Various materials, including activated carbon, have been successfully used as adsorbents. [] Notably, used black tea leaves have shown promising results in adsorbing Reactive Black 5, with the adsorption following pseudo-second-order kinetics. []

A: Advanced oxidation processes (AOPs) like ozonation, Fenton, and photo-Fenton reactions are effective methods for degrading Reactive Black 5. These processes generate highly reactive radicals that break down the dye molecules. [, , ]

A: High salt concentrations, common in textile wastewater, can negatively impact the efficiency of certain degradation processes, like dielectric barrier discharge plasma treatment, by hindering the generation of reactive species. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)

![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)